molecular formula C8H11BClNO4 B112550 (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride CAS No. 380430-55-7

(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride

Cat. No.: B112550
CAS No.: 380430-55-7
M. Wt: 231.44 g/mol
InChI Key: IDUSDMZTKZZVAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride is an organic compound with the molecular formula C8H11BClNO4 and a molecular weight of 231.44 g/mol . This compound is known for its applications in organic synthesis and medicinal chemistry due to its unique boronic acid functionality.

Mechanism of Action

Target of Action

2-Amino-4-methoxycarbonylphenylboronic acid hydrochloride is a versatile synthetic intermediate used in cross-coupling reactions for the preparation of a wide variety of natural products and biologically active compounds . It is primarily targeted towards the synthesis of quinolines derivatives .

Mode of Action

The compound interacts with its targets through a sequence of regiocontrolled halogenation followed by palladium-catalysed coupling reaction based upon a heterocyclic scaffold . This process allows for consecutive cross-coupling from these compounds, which can rapidly lead to the complex structure of target molecules .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of both libraries and individual heterocyclic small molecules, which is of major importance to the pharmaceutical industry . The affected pathways lead to the production of various biologically active compounds such as pyrimidoquinolines, imidazoquinolines, thiazoquinolines, and oxazoquinolines derivatives .

Result of Action

The result of the compound’s action is the production of a wide variety of natural products and biologically active compounds . These compounds possess various types of significant biological properties as vaccine adjuvants, such as antiHIV, antituberculosis, anticancer, antimycobacterial .

Action Environment

The action of 2-Amino-4-methoxycarbonylphenylboronic acid hydrochloride is influenced by environmental factors such as temperature and atmospheric conditions. For instance, the compound is stored in an inert atmosphere at room temperature . These conditions are likely to influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride can be synthesized through a reaction between boronic acid and 2-amino-4-(methoxycarbonyl)phenyl chloride . The reaction typically involves the use of an inert atmosphere, such as nitrogen or argon, and is carried out at room temperature. The product is obtained as an off-white powder with a melting point of 200-204°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The compound is usually stored under inert gas conditions to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • (2-Amino-4-carboxyphenyl)boronic acid hydrochloride
  • (2-Amino-4-methylphenyl)boronic acid hydrochloride
  • (2-Amino-4-hydroxyphenyl)boronic acid hydrochloride

Uniqueness

(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride is unique due to its methoxycarbonyl group, which provides additional reactivity and potential for derivatization compared to other similar compounds .

Properties

IUPAC Name

(2-amino-4-methoxycarbonylphenyl)boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BNO4.ClH/c1-14-8(11)5-2-3-6(9(12)13)7(10)4-5;/h2-4,12-13H,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDUSDMZTKZZVAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)OC)N)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10586007
Record name [2-Amino-4-(methoxycarbonyl)phenyl]boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380430-55-7
Record name Benzoic acid, 3-amino-4-borono-, 1-methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=380430-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-Amino-4-(methoxycarbonyl)phenyl]boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4-(methoxycarbonyl)benzeneboronic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride
Reactant of Route 2
(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride
Reactant of Route 3
(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride
Reactant of Route 4
(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride
Reactant of Route 6
(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.